1-(3-PHENYLPROPANESULFONYL)-N-(PYRIDIN-2-YLMETHYL)PIPERIDINE-4-CARBOXAMIDE
Overview
Description
1-(3-PHENYLPROPANESULFONYL)-N-(PYRIDIN-2-YLMETHYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring, a pyridine moiety, and a phenylpropane sulfonyl group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as a drug candidate for treating specific diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-PHENYLPROPANESULFONYL)-N-(PYRIDIN-2-YLMETHYL)PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the Pyridine Moiety: The pyridine group can be introduced via nucleophilic substitution or coupling reactions.
Attachment of the Phenylpropane Sulfonyl Group: This step might involve sulfonylation reactions using reagents like sulfonyl chlorides.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
1-(3-PHENYLPROPANESULFONYL)-N-(PYRIDIN-2-YLMETHYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield alcohols or amines.
Mechanism of Action
The mechanism of action of 1-(3-PHENYLPROPANESULFONYL)-N-(PYRIDIN-2-YLMETHYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. This might include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathways Involved: The compound might affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Phenylpropyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide: Similar structure but lacks the sulfonyl group.
1-(3-Phenylpropanesulfonyl)piperidine-4-carboxamide: Similar structure but lacks the pyridine moiety.
Uniqueness
1-(3-PHENYLPROPANESULFONYL)-N-(PYRIDIN-2-YLMETHYL)PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of both the sulfonyl group and the pyridine moiety, which might confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-phenylpropylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c25-21(23-17-20-10-4-5-13-22-20)19-11-14-24(15-12-19)28(26,27)16-6-9-18-7-2-1-3-8-18/h1-5,7-8,10,13,19H,6,9,11-12,14-17H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWWQHTVVVFQIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=N2)S(=O)(=O)CCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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